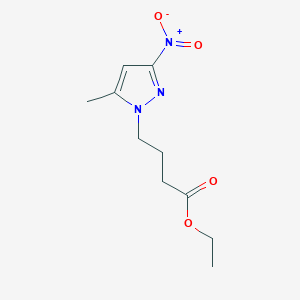![molecular formula C9H16ClN3 B2805148 [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-39-8](/img/structure/B2805148.png)
[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound with a molecular formula of C9H16ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, including catalysts and materials with specific properties.
作用機序
The mechanism of action of [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Imidazole: The parent compound, known for its role in various biochemical processes.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness: [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is unique due to its cyclobutylmethyl substituent, which may confer distinct chemical and biological properties compared to other imidazole derivatives. This structural feature could influence its reactivity and interactions with biological targets, making it a valuable compound for further research.
特性
IUPAC Name |
[1-(cyclobutylmethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c10-4-9-6-12(7-11-9)5-8-2-1-3-8;/h6-8H,1-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTSYLDTPXORKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)




![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/new.no-structure.jpg)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)



![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2805087.png)

